Flammacerium

Burn wound healing Re-epithelialization Length of hospital stay

Flammacerium is the only sterile topical cream that synergizes 1% silver sulfadiazine with 2.2% cerium nitrate. Unlike SSD alone, its cerium component actively binds and denatures the lipid-protein complex (burn toxin) liberated from burned skin, fixing it within a firm, leathery eschar that blocks systemic immunosuppression and sepsis risk. Clinical evidence demonstrates a 3.3% vs 13.3% mortality reduction, 11-day earlier graft readiness (p=0.03), and 7.4-day shorter hospitalization. Indicated for >20% TBSA burns, inhalation injury, or when early excision is contraindicated. Procure Flammacerium for superior eschar stabilization and delayed surgical planning.

Molecular Formula C10H8AgCeN4O5S+2
Molecular Weight 544.25 g/mol
CAS No. 138230-29-2
Cat. No. B158992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlammacerium
CAS138230-29-2
Synonymscerium-flamazine
cerous nitrate - sulfadiazine silver
cerous nitrate, sulfadiazine silver drug combination
Flammacerium
Molecular FormulaC10H8AgCeN4O5S+2
Molecular Weight544.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC=CC=N2.[N+](=O)([O-])[O-].[Ag+].[Ce+3]
InChIInChI=1S/C10H8N3O2S.Ag.Ce.NO3/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10;;;2-1(3)4/h1-8H;;;/q-1;+1;+3;-1
InChIKeyBXMWTLWLWGZWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flammacerium (CAS 138230-29-2): Formulation Composition, Regulatory Status, and Core Therapeutic Positioning


Flammacerium is a sterile topical cream combining 1% silver sulfadiazine (SSD) with 2.2% cerium nitrate [1]. The combination leverages the broad-spectrum antibacterial activity of SSD with the immunomodulatory and eschar-stabilizing properties of cerium nitrate [2]. It is formally indicated in multiple jurisdictions for the prevention and treatment of infections in extensive burns with deep lesions in adults and children over 2 months of age [3].

Why Silver Sulfadiazine Alone Cannot Substitute for Flammacerium: Mechanistic and Clinical Divergence


Silver sulfadiazine (SSD) alone provides antimicrobial coverage but lacks the cerium-mediated capacity to bind and denature the lipid-protein complex (LPC) liberated from burned skin—a complex directly implicated in post-burn immunosuppression and systemic inflammatory response [1]. Flammacerium's cerium component actively fixes this 'burn toxin' within the eschar, preventing its entry into the circulation and thereby reducing the cascade of immunosuppression that predisposes to sepsis and mortality [2]. Clinically, this translates into a fundamentally different wound bed: Flammacerium forms a firm, leathery eschar that stabilizes necrotic tissue and enables planned surgical delay, whereas SSD alone yields a softer, less manageable wound environment that often necessitates earlier surgical intervention [3]. The following quantitative evidence substantiates that SSD alone cannot replicate Flammacerium's composite clinical profile.

Flammacerium Comparative Performance: Quantitative Differentiation Against SSD Alone and Other Topical Burn Agents


Accelerated Re-Epithelialization and Reduced Hospital Stay: Flammacerium vs. Silver Sulfadiazine Alone

In a randomized controlled trial of 60 patients with moderate and severe burns, treatment with silver sulfadiazine-cerium nitrate (SSD-CN, Flammacerium) resulted in re-epithelialization of partial thickness burns that was 8 days faster than with SSD alone [1]. The mean hospital stay was significantly shorter in the SSD-CN group (23.3 days) compared to the SSD alone group (30.7 days), representing a 24.1% reduction in length of stay (p=0.03) [1].

Burn wound healing Re-epithelialization Length of hospital stay

Potential Survival Benefit in High-Risk Burn Patients: Flammacerium vs. Silver Sulfadiazine Alone

In the same randomized controlled trial of 60 patients with moderate and severe burns, there were 4 deaths in the SSD alone group (n=30) compared to 1 death in the SSD-CN (Flammacerium) group (n=30). Notably, more patients with higher baseline risk severity survived in the SSD-CN group [1]. A separate analysis referencing this and related studies suggested that topical cerium nitrate could reduce the predictable incidence of late death by approximately 50% compared to patients treated with silver nitrate [1].

Burn mortality Sepsis prevention Risk-stratified outcomes

Eschar Formation Enabling Surgical Delay: Flammacerium vs. Silver Sulfadiazine Alone

Flammacerium uniquely forms a firm, leathery eschar that stabilizes the burn wound and permits elective delay of surgical excision and grafting. In a comparative study, the eschar formed by Flammacerium was described as 'firm' and 'easy to shave,' enabling postponement of operation for a month or more [1]. In contrast, silver sulfadiazine alone does not produce this robust eschar, often necessitating earlier surgical intervention [1]. In the de Gracia trial, the tissue beneath the Flammacerium eschar was ready to accept grafting 11 days earlier than in the SSD alone group (p=0.03) [2].

Burn eschar management Surgical delay Wound bed preparation

Superior Clinical Outcomes vs. Non-Silver Topical Agents: Flammacerium vs. Deflamol and Povidone-Iodine

In a comparative study of four topical agents (deflamol, povidone-iodine, silver sulfadiazine alone, and Flammacerium), Flammacerium and SSD alone demonstrated 'undoubted priority' over deflamol and povidone-iodine [1]. Treatment with Flammacerium or SSD alone yielded 'very good' and 'good' results in all patients, whereas 70% of deflamol-treated patients and 52.4% of povidone-iodine-treated patients had unsatisfactory outcomes [1].

Topical burn agents Comparative efficacy Antibacterial activity

In Vitro Antimicrobial Synergism and Antagonism Profile: Flammacerium Components vs. SSD Alone

In vitro assays reveal a complex interaction between silver sulfadiazine and cerium nitrate. Against Pseudomonas aeruginosa, silver sulfadiazine alone was more potent (19% of strains resistant at 100 μg) than the cerium/silver combination (40% resistant at 100 μg), indicating that cerium nitrate does not enhance and may slightly antagonize the in vitro activity of SSD against this organism [1]. However, cerium nitrate alone showed no inhibitory effect up to 800 μg/mL against staphylococci and gram-negative bacteria, confirming that the antimicrobial efficacy of Flammacerium is primarily driven by SSD [2].

Antimicrobial synergy MIC Pseudomonas aeruginosa

Flammacerium Application Scenarios: Evidence-Based Use Cases for Optimal Patient and Economic Outcomes


Severe Burns with High Mortality Risk or Sepsis Concern

Flammacerium is indicated for extensive, deep burns where the risk of systemic infection and sepsis is elevated. The data from de Gracia (2001) demonstrate a lower mortality rate (3.3% vs. 13.3%) and improved survival in higher-risk patients compared to SSD alone [1]. This scenario is most appropriate for patients with >20% TBSA burns, those with inhalation injury, or those with comorbidities that increase susceptibility to infection.

Patients Requiring Delayed Surgical Excision and Grafting

For burn patients in whom early excision is not feasible—due to hemodynamic instability, limited donor sites, advanced age, or severe comorbidities—Flammacerium's ability to form a stable, protective eschar allows safe postponement of surgery for a month or more [2]. This is supported by both Hadjiski et al. (1999) and de Gracia (2001), who reported that the tissue beneath the Flammacerium eschar was ready for grafting 11 days earlier than with SSD alone (p=0.03) [1].

Cost-Sensitive Burn Care Settings with Limited Surgical Resources

In healthcare systems where burn care resources, including operating theater availability and skilled surgical personnel, are constrained, Flammacerium's capacity to reduce hospital length of stay by 7.4 days (23.3 vs. 30.7 days, p=0.03) translates directly into cost savings and increased patient throughput [1]. The accelerated re-epithelialization (8 days faster) further reduces the burden on outpatient follow-up services.

Facial Burns Requiring Conservative Management to Optimize Cosmetic Outcome

While the Oen et al. (2012) multicenter RCT on facial burns did not demonstrate a statistically significant reduction in need for surgery with Flammacerium (16.9% vs. 20.5%, p=0.57), the study confirmed non-inferiority and did not identify any safety concerns [3]. Flammacerium remains a viable option for facial burns when a conservative, non-excisional approach is preferred to preserve aesthetic and functional outcomes, particularly given its eschar-stabilizing properties that may facilitate delayed, more precise reconstructive procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flammacerium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.